N-(3-methylpyridin-2-yl)-2-phenoxybutanamide
Overview
Description
N-(3-methylpyridin-2-yl)-2-phenoxybutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a phenoxybutanamide moiety
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its enzyme inhibitory properties, it is being investigated for its potential therapeutic applications in treating conditions like inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-2-phenoxybutanamide typically involves the reaction of 3-methyl-2-aminopyridine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenoxybutanamide moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylpyridin-2-yl)-2-phenoxybutanoic acid, while reduction could produce N-(3-methylpyridin-2-yl)-2-phenoxybutanol .
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. It inhibits the activity of enzymes such as FAAH and COX by binding to their active sites. This inhibition prevents the breakdown of fatty acid amides and prostaglandins, leading to increased levels of these molecules and subsequent pain relief and anti-inflammatory effects . The compound’s binding mode and selectivity are influenced by its structural features, such as the pyridine and phenoxybutanamide moieties .
Comparison with Similar Compounds
N-(3-methylpyridin-2-yl)-2-phenoxybutanamide can be compared with other similar compounds, such as:
Flu-AM1: A derivative of flurbiprofen with similar FAAH and COX inhibitory properties.
Uniqueness
The uniqueness of this compound lies in its dual inhibitory action on FAAH and COX, which is not commonly observed in other compounds. This dual action makes it a promising candidate for the development of novel pain-relief medications with enhanced efficacy and reduced side effects .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-14(20-13-9-5-4-6-10-13)16(19)18-15-12(2)8-7-11-17-15/h4-11,14H,3H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQEBZNDYMJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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